Home > Products > Screening Compounds P52694 > Carbinoxamine maleate, (R)-
Carbinoxamine maleate, (R)- - 1078131-58-4

Carbinoxamine maleate, (R)-

Catalog Number: EVT-15324149
CAS Number: 1078131-58-4
Molecular Formula: C20H23ClN2O5
Molecular Weight: 406.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carbinoxamine maleate, also known as (R)-carbinoxamine maleate, is a first-generation antihistamine primarily used for the treatment of allergic reactions, hay fever, and other conditions associated with excessive histamine release. It acts as a competitive antagonist at the histamine H1 receptor, effectively reducing symptoms like itching, runny nose, and sneezing. The compound is a salt formed from carbinoxamine and maleic acid, enhancing its solubility and stability for pharmaceutical applications.

Source

Carbinoxamine maleate is synthesized through various chemical processes involving the precursor compound carbinoxamine. The maleate salt form improves its pharmacokinetic properties and bioavailability. The compound is commercially available from several chemical suppliers and is also listed in drug databases such as DrugBank.

Classification
  • Chemical Classification: Organic compound
  • Pharmaceutical Classification: Antihistamine (H1 receptor antagonist)
  • CAS Number: 3505-38-2
  • Molecular Formula: C20H23ClN2O5
Synthesis Analysis

Methods

Carbinoxamine maleate can be synthesized through several methods, typically involving the reaction of carbinoxamine with maleic acid or its derivatives. One notable synthesis method includes the following steps:

  1. Dissolution: Carbinoxamine is dissolved in an organic solvent.
  2. Reaction with Maleic Acid: Maleic acid is added to the solution under controlled temperature and stirring conditions.
  3. Crystallization: The mixture is cooled to allow for crystallization of carbinoxamine maleate.
  4. Filtration: The resulting crystals are filtered and washed to remove impurities.
  5. Drying: The product is dried under reduced pressure to obtain a stable powder.

Technical details indicate that various solvents like ethyl acetate or acetone can be used during the crystallization process to enhance yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of carbinoxamine maleate consists of a carbinoxamine moiety combined with a maleate group. The structural formula can be represented as follows:

C20H23ClN2O5\text{C}_{20}\text{H}_{23}\text{ClN}_{2}\text{O}_{5}

Data

  • Molecular Weight: 406.86 g/mol
  • Melting Point: 116.0 to 121.0 °C
  • Appearance: White to almost white crystalline powder .
Chemical Reactions Analysis

Reactions

Carbinoxamine maleate undergoes various chemical reactions typical for antihistamines, including:

  1. Hydrolysis: Under certain conditions, carbinoxamine maleate can hydrolyze to release carbinoxamine and maleic acid.
  2. Salt Formation: It can form salts with other acids, which may alter its solubility and stability.
  3. Decomposition: Exposure to light or extreme temperatures may lead to degradation products.

Technical analyses such as differential thermal analysis (DTA) and thermogravimetric analysis (TGA) provide insight into its thermal stability and decomposition pathways .

Mechanism of Action

Carbinoxamine maleate functions primarily as a histamine H1 receptor antagonist. Its mechanism involves:

  1. Binding Competition: Carbinoxamine competes with free histamine for binding sites on H1 receptors.
  2. Inhibition of Histaminergic Effects: By blocking these receptors, it prevents the typical symptoms associated with histamine release such as vasodilation, increased vascular permeability, and bronchoconstriction.
  3. Anticholinergic Effects: It also exhibits central antimuscarinic effects which contribute to its antiemetic properties .
Physical and Chemical Properties Analysis

Physical Properties

  • State at Room Temperature: Solid
  • Solubility: Poorly soluble in water; solubility increases in organic solvents .
  • Stability: Stable under recommended storage conditions; sensitive to light .

Chemical Properties

  • pH Stability Range: Stable within a pH range typical for pharmaceutical formulations.
  • Reactivity: Reacts with strong acids or bases; decomposes under extreme conditions.
Applications

Carbinoxamine maleate has several scientific and medical applications:

  • Allergy Treatment: Used in over-the-counter medications for allergic rhinitis and urticaria.
  • Cold Symptoms Relief: Effective in managing symptoms associated with common colds due to its antihistaminic properties.
  • Research Applications: Studied for potential effects on central nervous system pathways due to its anticholinergic activity .
Historical Development & Regulatory Evolution of Carbinoxamine Maleate (R-enantiomer)

Discovery and Early Pharmacological Characterization

Carbinoxamine, an ethanolamine-class H₁ receptor antagonist, was patented in 1947 and entered medical use in 1953 under the brand name Clistin by McNeil Laboratories [5]. The (R)-enantiomer of carbinoxamine maleate demonstrated superior histamine-binding affinity due to its stereospecific interaction with H₁ receptors, a key factor in its clinical efficacy. Early pharmacological studies characterized it as a first-generation antihistamine with additional anticholinergic and sedative properties, distinguishing it from other antihistamines of the era [5] [6]. The drug was initially approved in multiple formulations:

  • Immediate-release tablets (NDA 8-915, approved June 22, 1953)
  • Elixir (NDA 8-955, approved June 23, 1953)
  • Repeat-action tablets (Clistin RA, 1954) [1]

These early approvals established carbinoxamine as a versatile agent for allergic conditions, though its molecular optimization focused on enhancing receptor binding kinetics rather than mitigating CNS penetration—a limitation that later influenced regulatory scrutiny.

Table 1: Key Milestones in Early Development of Carbinoxamine Maleate

YearEventSignificance
1947Initial patent filedStructural basis for H₁ antagonism established
1953FDA approval of Clistin tablets and elixirFirst commercial formulations for allergic rhinitis
1954Clistin RA (timed-release) launchedEarly sustained-release antihistamine technology
1962Clistin Expectorant approved (NDA 9-248)First combination product; later withdrawn for efficacy concerns [1]

Regulatory Milestones: FDA Enforcement Actions Against Unapproved Formulations

By the early 2000s, over 120 unapproved carbinoxamine-containing products flooded the U.S. market, many inappropriately labeled for infants under age 2 or for unapproved indications like cough/cold [5] [9]. This proliferation followed the Drug Efficacy Study Implementation (DESI) review, which created regulatory ambiguities for pre-1962 drugs. In 2006, the FDA took decisive action:

  • June 9, 2006: Issued a Federal Register notice declaring all unapproved carbinoxamine products "new drugs" requiring NDAs/ANDAs [1].
  • Enforcement timelines:
  • Products labeled for children <2 years or as oral drops: Manufacturing banned after July 10, 2006
  • Other unapproved products: Manufacturing banned after September 7, 2006 [1]This action was precipitated by 21 reported deaths in children under two, though a direct causal link to carbinoxamine was not conclusively established [5]. The enforcement eliminated >90% of illegally marketed formulations, restricting use to FDA-reviewed products.

Table 2: FDA's 2006 Enforcement Timeline for Carbinoxamine Products

DateActionImpact
June 9, 2006Federal Register notice (FR 71 FR 33462)Declared all unapproved carbinoxamine products illegal
July 10, 2006Ban on manufacturing infant-directed productsRemoval of drops/liquids marketed for children <2 years
Sept 7, 2006Ban on manufacturing all other unapproved productsMarket contraction to single-ingredient IR tablets/liquids
2013Approval of Karbinal ER (extended-release suspension)First post-enforcement reformulation meeting modern standards [2]

Impact of DESI Review on Carbinoxamine’s Clinical Legitimacy

The DESI review (initiated 1966) retrospectively evaluated pre-1962 drugs for efficacy, profoundly shaping carbinoxamine’s status:

  • 1973: Clistin tablets/elixir were classified as effective for allergic rhinitis, urticaria, and adjunctive anaphylaxis management [1].
  • 1982-1983: Combination products faced withdrawal:
  • Clistin Expectorant (1982): Deemed irrational due to unproven expectorant efficacy [1].
  • Clistin RA (1983): Withdrawn for lacking bioavailability data [1].
  • Legacy effects: The DESI findings invalidated all "identical, related, or similar" (IRS) carbinoxamine products lacking NDAs. This created a regulatory void for extended-release formulations until 2013, when Tris Pharma’s Karbinal ER became the first FDA-approved sustained-release liquid antihistamine using proprietary OralXR+® technology [2] [4]. The DESI process ultimately validated carbinoxamine’s core efficacy but eliminated pharmacologically irrational combinations, redirecting development toward enantiomerically pure formulations.

Emerging Research Directions

Recent investigations suggest carbinoxamine’s (R)-enantiomer may have antiviral properties. In vitro studies identify it as an inhibitor of influenza virus replication, potentially through H₁-independent mechanisms [10]. This positions carbinoxamine as a candidate for drug repurposing beyond allergy, though clinical evidence remains preliminary.

Properties

CAS Number

1078131-58-4

Product Name

Carbinoxamine maleate, (R)-

IUPAC Name

(Z)-but-2-enedioic acid;2-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine

Molecular Formula

C20H23ClN2O5

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1

InChI Key

GVNWHCVWDRNXAZ-MLCLTIQSSA-N

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)CCO[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.